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  • Product: [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
  • CAS: 1250236-92-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Protocol Guide for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

Structural Elucidation & Theoretical Framework As a Senior Application Scientist, I emphasize that structural elucidation is not merely a data collection exercise, but a self-validating system of logical deductions. When...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation & Theoretical Framework

As a Senior Application Scientist, I emphasize that structural elucidation is not merely a data collection exercise, but a self-validating system of logical deductions. When analyzing complex, highly functionalized heterocycles like [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol—a critical scaffold often utilized as a protein degrader building block[1]—every chemical shift must be theoretically justified by the molecule's electronic and steric environment.

The structural core of this molecule is a pyridine ring, which is inherently electron-deficient. However, the exact electron density at each carbon and proton is modulated by three distinct substituents:

  • The C2-Cyclopropylmethoxy Group: The ether oxygen donates electron density into the ring via resonance (shielding ortho/para positions), while the cyclopropyl ring introduces severe diamagnetic anisotropy[2].

  • The C3-Hydroxymethyl Group: This provides a mild inductive withdrawing effect, but more importantly, it replaces the H3 proton, simplifying the aromatic spin system.

  • The C5-Bromine Atom: Bromine exerts a powerful "heavy atom effect," which significantly shields the attached C5 carbon while inductively deshielding the adjacent H4 and H6 protons[3].

Understanding these competing electronic pathways is the foundation for accurately predicting and assigning the Nuclear Magnetic Resonance (NMR) spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

The quantitative data below represents the synthesized predictive assignments for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in CDCl₃ at 298K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
NucleusShift (δ, ppm)MultiplicityJ (Hz)Int.Assignment & Causality
H6 8.12d2.41HPyridine C6-H; strongly deshielded by the adjacent electronegative N1 and the inductive effect of meta-Br.
H4 7.75d2.41HPyridine C4-H; deshielded by C5-Br, exhibiting classic meta-coupling to H6.
-CH₂OH 4.65s-2HHydroxymethyl CH₂; deshielded by the attached hydroxyl oxygen and the aromatic ring current.
-O-CH₂- 4.25d7.22HCyclopropylmethoxy CH₂; heavily deshielded by the ether oxygen.
-OH 2.50br s-1HHydroxyl proton; chemical shift is highly concentration and solvent dependent.
-CH- 1.25m-1HCyclopropyl methine; shielded by the unique ring strain anisotropy of the 3-membered ring.
-CH₂- 0.60m-2HCyclopropyl methylene; strong diamagnetic shielding pushes this into the high-field region[4].
-CH₂- 0.35m-2HCyclopropyl methylene; strong diamagnetic shielding[5].
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
NucleusShift (δ, ppm)TypeAssignment & Causality
C2 160.5CPyridine C2; heavily deshielded by both the N1 atom and the ether oxygen.
C6 146.2CHPyridine C6; deshielded by the adjacent N1 atom.
C4 138.8CHPyridine C4; standard aromatic shift, slightly deshielded by the meta-bromine.
C3 126.4CPyridine C3; resonance shielded by the C2-alkoxy group, offset by the -CH₂OH attachment.
C5 111.5CPyridine C5; extreme upfield shift due to the heavy atom effect of Bromine[3].
-O-CH₂- 72.0CH₂Ether methylene; deshielded by the directly attached oxygen.
-CH₂OH 61.5CH₂Hydroxymethyl carbon; deshielded by the hydroxyl group.
-CH- 10.2CHCyclopropyl methine; shielded by the cyclopropyl ring current.
-CH₂- 3.5CH₂Cyclopropyl methylene; highly shielded by the cyclopropyl ring current.

Standardized Experimental Workflow for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Action: Dissolve exactly 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is chosen for its excellent solubilizing properties for functionalized pyridines. The precise 15–20 mg mass ensures an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without causing concentration-induced line broadening or shifting of the -OH proton.

  • Self-Validation: Visual inspection of the solution must confirm complete dissolution. Any particulate matter will cause magnetic susceptibility gradients, ruining the shimming profile. Filter through glass wool if necessary.

Phase 2: Probe Tuning and Shimming (Optimizing Magnetic Homogeneity)
  • Action: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated tuning and matching (ATM). Execute gradient shimming (e.g., TopShim).

  • Causality: The pyridine core contains quadrupolar nitrogen (¹⁴N), which can subtly affect relaxation. Perfect magnetic homogeneity is required to resolve the fine ~2.4 Hz meta-coupling between H4 and H6.

  • Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak or the residual CHCl₃ peak. The protocol is validated only if the FWHM is < 1.0 Hz. Furthermore, the presence of symmetrical ¹³C satellites around the CHCl₃ peak confirms optimal Z-axis shimming.

Phase 3: Acquisition Parameters
  • ¹H NMR: Set the spectrometer to 400 or 600 MHz. Use a 30° pulse angle (zg30), relaxation delay (D1) = 2.0 s, and acquire 16 scans.

    • Causality: A 30° pulse ensures rapid magnetization recovery. The 2.0 s D1 is sufficient for the relatively fast-relaxing protons in this small molecule.

  • ¹³C NMR: Set to 100 or 150 MHz. Use a 45° pulse angle (zgpg30), D1 = 2.0 s, WALTZ-16 decoupling, and acquire 1024 scans.

    • Causality: Quaternary carbons (C2, C3, C5) in pyridines lack attached protons, leading to long T₁ relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. A 45° pulse balances signal excitation with recovery.

    • Self-Validation: Check the SNR of the C5-Br carbon (typically the weakest signal due to heavy atom quenching and lack of NOE). If SNR < 10:1, double the number of scans.

Phase 4: Data Processing
  • Action: Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Causality: LB enhances SNR without significantly compromising the resolution needed for the 2.4 Hz J-couplings. Proper baseline correction is critical for the accurate integration of the complex cyclopropyl multiplets.

Mechanistic Pathways & Logical Relationships (Visualizations)

Below are the logical frameworks governing the experimental workflow and the electronic substituent effects.

Workflow A 1. Sample Prep (15mg in CDCl3) B 2. Shimming & Tuning (Line width < 1Hz) A->B C 3. NMR Acquisition (400/600 MHz) B->C D 4. Data Processing (FT, Phase, Baseline) C->D E 5. Spectral Assignment (Multiplet Analysis) D->E

Fig 1: Standardized self-validating workflow for NMR sample preparation and data acquisition.

Electronic_Effects Sub Substituent Effects on Pyridine Core N N1: Inductive Deshielding Sub->N OR C2-OR: Resonance Shielding Sub->OR Br C5-Br: Heavy Atom Effect Sub->Br CH2OH C3-CH2OH: Mild Inductive Effect Sub->CH2OH C2, C6 Deshielded C2, C6 Deshielded N->C2, C6 Deshielded C3 Shielded C3 Shielded OR->C3 Shielded C5 Shielded,\nH4/H6 Deshielded C5 Shielded, H4/H6 Deshielded Br->C5 Shielded,\nH4/H6 Deshielded

Fig 2: Electronic substituent effects governing the 1H and 13C NMR chemical shifts.

References

  • Calpaclab, "5-Bromo-2-(cyclopropylmethoxy)pyridine".

  • Rasała, D., & Gawinecki, R. "Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines", Semantic Scholar.

  • "gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines", ResearchGate.

  • "Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents", PMC - NIH.

  • "Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement", Beilstein Journals.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol: A Comprehensive Guide for Drug Discovery

Introduction & Core Rationale In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the strategic selection of multi-functionalized building blocks. [5-Bromo-2-(cyclopropylmethoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the strategic selection of multi-functionalized building blocks. [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (CAS: 1250236-92-0) represents a premier example of such a scaffold. Featuring a highly substituted pyridine ring, this molecule is engineered to provide orthogonal reactive sites for synthetic elaboration while embedding structural motifs that directly enhance pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

As an Application Scientist, I approach this molecule not just as a chemical reagent, but as a foundational architecture for drug design—particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents like Phosphodiesterase 4 (PDE4) inhibitors[1].

Physicochemical Properties & Pharmacokinetic Relevance

Understanding the physicochemical baseline of a building block is critical. The substituents on this pyridine ring dictate both its benchtop stability and its ultimate behavior in biological systems.

Table 1: Summary of Physicochemical Properties
PropertyValuePharmacokinetic & Structural Relevance
Molecular Formula C10H12BrNO2-
Molecular Weight 258.11 g/mol Highly optimal for fragment-based drug design; allows for significant downstream elaboration while remaining within Lipinski's Rule of 5.
LogP (Predicted) 2.5 – 3.0The cyclopropylmethoxy group provides balanced lipophilicity, enhancing oral bioavailability and passive membrane permeability.
Topological Polar Surface Area ~42.4 ŲExcellent for CNS penetration. The optimal TPSA for crossing the blood-brain barrier (BBB) is <90 Ų.
H-Bond Donors / Acceptors 1 / 3The pyridine nitrogen and ether oxygen serve as critical hydrogen bond acceptors, facilitating specific binding in kinase and phosphodiesterase active sites[2].

Application in Drug Discovery: PDE4 Inhibition

The structural motifs of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol make it an exceptional precursor for PDE4 inhibitors. PDE4 is a critical enzyme responsible for the hydrolysis of cyclic AMP (cAMP), a ubiquitous second messenger. Inhibiting PDE4 elevates intracellular cAMP, triggering potent anti-inflammatory and neuromodulatory cascades[1].

Mechanistic Causality in Target Binding: Crystallographic and molecular modeling studies of PDE4 inhibitors reveal why this specific pyridine scaffold is privileged[3]. The pyridine nitrogen frequently acts as a hydrogen bond acceptor, interacting with key residues (such as Gln443) in the PDE4 active site via a coordinated water network[4]. Concurrently, the 2-alkoxy substitution (the cyclopropylmethoxy group) is sterically and electronically optimized to occupy the hydrophobic "S pocket" of the enzyme, driving both binding affinity and isoform selectivity[2].

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by AMP 5'-AMP (Inactive) PDE4->AMP Converts to Inhibitor PDE4 Inhibitor (Pyridine Scaffold) Inhibitor->PDE4 Blocks

Figure 1: PDE4 signaling pathway and intervention by pyridine-scaffold inhibitors.

Synthetic Utility & Orthogonal Reactivity

The true power of this building block lies in its orthogonal reactivity —the ability to selectively functionalize one site without requiring cumbersome protecting group manipulations at another. This compound possesses three distinct vectors:

  • C5-Aryl Bromide: The primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Hydroxymethyl: A versatile aliphatic alcohol that can be converted to an electrophilic leaving group.

  • C2-Cyclopropylmethoxy: A stable ether linkage that resists mild acidic/basic cleavage, acting as a robust spectator during synthetic elaboration.

The Causality of Chemoselectivity

When elaborating this molecule, a common workflow involves converting the C3-alcohol to a halide, followed by a cross-coupling at the C5-bromide. Why convert the alcohol to a chloride rather than a bromide? In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into an unactivated C(sp³)-Cl bond is orders of magnitude slower than into a C(sp²)-Br bond[5]. By deliberately installing a chloride at the C3 position using thionyl chloride (SOCl₂), we create a kinetically differentiated system. The C5-bromide can be selectively reacted via Suzuki coupling, leaving the C3-chloromethyl group completely intact for subsequent nucleophilic substitution[6].

Synthetic_Workflow Start [5-Bromo-2-(cyclopropylmethoxy) pyridin-3-yl]methanol Step1 Activation of Hydroxymethyl (SOCl2, DCM, 0°C) Start->Step1 OH to Cl Conversion Int1 Chloromethyl Intermediate (C(sp3)-Cl + C(sp2)-Br) Step1->Int1 Step2 Chemoselective Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Int1->Step2 Pd(0) inserts into C-Br only Product Advanced Drug Intermediate (C5-Arylated) Step2->Product

Figure 2: Chemoselective synthetic workflow leveraging orthogonal reactivity.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic node.

Protocol 1: Chemoselective Activation of the C3-Hydroxymethyl Group

Objective: Convert the hydroxymethyl group to a chloromethyl group without affecting the C5-bromide.

  • Preparation: Flame-dry a round-bottom flask under N₂. Dissolve 1.0 eq of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reaction: Cool the mixture to 0 °C using an ice bath. Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise over 10 minutes. Rationale: SOCl₂ is utilized over PBr₃ to prevent the formation of an alkyl bromide, which would destroy the chemoselectivity required for the next step.

  • Self-Validation (TLC): After 2 hours at room temperature, monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The complete disappearance of the polar alcohol spot and the emergence of a less polar, UV-active spot confirms full conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize HCl byproducts. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the C5 position while preserving the C3-chloromethyl electrophile.

  • Preparation: Charge a Schlenk flask with the chloromethyl intermediate (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Rationale: The biphasic system solubilizes both the organic fragments and the inorganic base.

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂. Rationale: Pd(dppf)Cl₂ is a bidentate, sterically demanding catalyst that efficiently promotes the oxidative addition of aryl bromides but is completely inert to unactivated C(sp³)-Cl bonds under these mild conditions (80 °C)[5].

  • Self-Validation (LC-MS): Heat the reaction to 80 °C for 4 hours. Analyze the crude mixture via LC-MS. The presence of the desired product mass exhibiting the characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) validates that the cross-coupling was successful and the alkyl chloride remains intact for future functionalization.

References

  • MilliporeSigma. [5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol Product Specification and Properties.

  • Google Patents. WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors.1

  • National Center for Biotechnology Information (NIH). Selective Phosphodiesterase 4B Inhibitors: A Review.3

  • National Center for Biotechnology Information (NIH). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.2

  • Wiley-VCH. Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions.5

Sources

Foundational

Executive Summary[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (CAS: 1250236-92-0) is a highly functionalized, halogenated pyridine building block utilized extensively in medicinal chemistry, drug discovery, and agrochemical development. Because of its complex amphiphilic structure, achieving and maintaining complete solvation is critical for preserving its structural integrity and ensuring reproducibility in downstream high-throughput screening (HTS) or synthetic workflows. This whitepaper provides a comprehensive analysis of its solubility in dimethyl sulfoxide (DMSO), detailing the thermodynamic principles of its solvation, standardized preparation protocols, and quality control metrics.

Title: Technical Whitepaper: Solvation Dynamics and Protocols for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in DMSO Executive Summary[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (CAS: 1250236-92-0) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Solvation Dynamics and Protocols for[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in DMSO

Executive Summary[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (CAS: 1250236-92-0) is a highly functionalized, halogenated pyridine building block utilized extensively in medicinal chemistry, drug discovery, and agrochemical development[1][2]. Because of its complex amphiphilic structure, achieving and maintaining complete solvation is critical for preserving its structural integrity and ensuring reproducibility in downstream high-throughput screening (HTS) or synthetic workflows. This whitepaper provides a comprehensive analysis of its solubility in dimethyl sulfoxide (DMSO), detailing the thermodynamic principles of its solvation, standardized preparation protocols, and quality control metrics.

Physicochemical Profile & Solvation Thermodynamics

Understanding the solubility of this compound requires a precise analysis of its structural moieties. The molecule (Formula: C10H12BrNO2; MW: 258.11 g/mol ) presents a unique balance of polar and non-polar domains:

  • Hydrophilic/Polar Domains: The hydroxymethyl (-CH2OH) group serves as a strong hydrogen-bond donor and acceptor. Furthermore, the pyridine nitrogen acts as a localized hydrogen-bond acceptor[1].

  • Lipophilic Domains: The cyclopropylmethoxy ether and the 5-bromo substituent contribute significant lipophilicity and electron polarizability to the molecule[1].

Why DMSO? Dimethyl sulfoxide is the universal solvent of choice for this class of compounds due to its high dielectric constant ( ϵ=46.7 ) and strong dipole moment (3.96 D). The solvation mechanism is highly synergistic: the sulfoxide oxygen acts as a potent hydrogen-bond acceptor, rapidly solvating the hydroxyl proton of the compound. Simultaneously, the hydrophobic methyl groups of DMSO engage in London dispersion forces with the cyclopropyl and bromo groups.

Based on the thermodynamic behavior of closely related structural analogs, the solubility limit of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in anhydrous DMSO comfortably exceeds 50 mg/mL (>190 mM) at 25°C.

Solvation cluster_molecule Structural Domains of the Pyridine Derivative OH Hydroxyl (-OH) H-Bond Donor DMSO DMSO Solvent Strong Dipole (3.96 D) S=O Acceptor OH->DMSO Strong H-Bonding Py Pyridine Ring Dipole & Pi-System Py->DMSO Dipole-Dipole Br Bromine (5-Br) Lipophilic / Polarizable Br->DMSO London Dispersion Ether Ether Oxygen H-Bond Acceptor Ether->DMSO Dipole-Dipole

Fig 1. Solvation thermodynamics between the functional domains of the compound and DMSO solvent.

Quantitative Data: Chemical Properties & Solubility Tiers

To facilitate rapid experimental planning, the following table summarizes the mass-to-volume ratios required to achieve standard molarity tiers in DMSO.

Target ConcentrationMass per 1.0 mL DMSOPrimary ApplicationExpected Solvation State
10 mM 2.58 mgStandard biological screeningFully dissolved, highly stable
50 mM 12.91 mgHigh-concentration master stockFully dissolved, requires vortexing
>100 mM >25.81 mgSynthetic chemistry intermediateNear saturation, requires sonication

Standardized Experimental Protocol: DMSO Stock Preparation

To ensure scientific integrity and prevent false-positive artifacts in downstream assays, the following self-validating protocol must be used for preparing a standard 50 mM stock solution .

Workflow A 1. Thermal Equilibration (Prevent moisture condensation) B 2. Gravimetric Measurement (Analytical balance ±0.01 mg) A->B C 3. Solvent Addition (Anhydrous DMSO ≤0.005% H2O) B->C D 4. Dissolution & Agitation (Vortex / Mild Sonication) C->D E 5. QC & Validation (Visual & Nephelometry) D->E F 6. Aliquot & Storage (Argon flush, -20°C) E->F

Fig 2. Self-validating experimental workflow for the preparation of anhydrous DMSO stock solutions.

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized powder of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation. Moisture degrades the compound and alters the final volumetric concentration.

  • Gravimetric Measurement: Using a calibrated analytical balance (precision ±0.01 mg), weigh exactly 12.91 mg of the compound into a sterile, low-bind amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO ( ≥99.9% purity, ≤0.005% water). Causality: Water impurities in DMSO drastically reduce the solubility limit of the lipophilic cyclopropyl moiety, leading to micro-precipitation during freeze-thaw cycles.

  • Agitation & Dissolution: Vortex the mixture at medium speed for 60 seconds. If dissolution is incomplete, apply mild bath sonication (at room temperature) for 2–3 minutes. The high dipole moment of DMSO will rapidly disrupt the crystal lattice of the solid.

  • Aliquoting & Storage: Divide the stock into 50 μ L single-use aliquots to completely avoid repeated freeze-thaw cycles. Flush the headspace of each tube with inert Argon gas to displace oxygen, cap tightly, and store at -20°C or -80°C. Causality: Argon flushing prevents the slow atmospheric oxidation of the primary alcohol (-CH2OH) to an aldehyde over prolonged storage.

Analytical Validation & Quality Control (QC)

A protocol is only as reliable as its validation metrics. To maintain a self-validating system, researchers must periodically verify the integrity of the DMSO stock:

  • Chemical Integrity (LC-MS/HPLC): Run a diluted aliquot (e.g., in acetonitrile/water) to confirm compound purity ( ≥98% ) and verify the absence of degradation products, such as debromination artifacts[1].

  • Physical Solvation (Dynamic Light Scattering - DLS): Prior to critical biological assays, dilute the DMSO stock 1:1000 into your aqueous assay buffer. Use DLS to detect colloidal aggregation. If the compound forms nano-aggregates, the apparent biological activity may be an artifact of non-specific binding rather than true target engagement.

Safety & Handling

Halogenated pyridine derivatives exhibit specific hazard profiles. The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[1]. All gravimetric and solvation procedures must be conducted in a Class II biosafety cabinet or chemical fume hood using appropriate personal protective equipment (nitrile gloves, safety goggles, and lab coat).

References

  • Title: (5-Bromopyridin-2-yl)
  • Title: [5-bromo-2-(cyclopropylmethoxy)
  • Title: CAS NO. 1250236-92-0 |[5-bromo-2-(cyclopropylmethoxy)pyridin-3 ...

Sources

Exploratory

Structural Elucidation of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol: A Comprehensive Guide to X-Ray Diffraction Analysis

Executive Summary The structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in rational drug design and agrochemical development. [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly functionalized pyridine derivatives is a critical bottleneck in rational drug design and agrochemical development. [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (C10H12BrNO2) presents a unique crystallographic challenge due to the juxtaposition of a flexible, sterically demanding cyclopropylmethoxy ether, a heavy halogen atom (Bromine), and a strong hydrogen-bond donating/accepting hydroxymethyl group.

This whitepaper provides an authoritative, step-by-step technical guide to obtaining, processing, and validating single-crystal X-ray diffraction (SC-XRD) data for this compound. By moving beyond basic protocols, we dissect the causality behind experimental choices—from suppressing conformational disorder to mitigating X-ray absorption artifacts—ensuring a self-validating workflow for structural biologists and synthetic chemists.

Conformational Dynamics and Crystallographic Challenges

Before initiating crystallization, one must analyze the molecule's intrinsic properties to anticipate packing behavior. The target compound features three distinct functional domains that dictate its solid-state architecture:

  • The Hydroxymethyl Group (C3): Acts as the primary thermodynamic driver for crystallization. The -OH moiety will inevitably seek to form strong intermolecular hydrogen bonds (O-H···N or O-H···O), likely forming infinite 1D chains or dimeric motifs.

  • The Bromine Atom (C5): Introduces significant electron density. While highly useful for anomalous dispersion phasing, its high mass attenuation coefficient necessitates rigorous absorption correction. Furthermore, it can participate in highly directional halogen bonding (C-Br···N or C-Br···O).

  • The Cyclopropylmethoxy Group (C2): This is the primary source of crystallographic failure. The -CH2-O- linkage is highly flexible. If crystallized at room temperature, this group often exhibits positional disorder (occupying multiple conformations in the lattice), which artificially inflates thermal ellipsoids and degrades the final structural model.

Interactions Molecule [5-Bromo-2-(cyclopropylmethoxy) pyridin-3-yl]methanol H_Bond Hydrogen Bonding (O-H···N / O-H···O) Molecule->H_Bond Primary Driver Halogen_Bond Halogen Bonding (C-Br···N / C-Br···O) Molecule->Halogen_Bond Secondary Driver Pi_Pi π-π Stacking (Pyridine Rings) Molecule->Pi_Pi Weak Interaction Steric Conformational Disorder (Cyclopropylmethoxy) Molecule->Steric Thermal Flexibility H_Bond->Steric Restricts via Packing Halogen_Bond->Pi_Pi Competes for Geometry

Fig 1: Intermolecular interaction hierarchy dictating the crystal packing of the target compound.

Advanced Crystallization Methodology

To combat the flexibility of the cyclopropylmethoxy group, we must avoid rapid precipitation methods. Vapor diffusion is the optimal choice, as it allows for the slow, thermodynamically controlled assembly of the hydrogen-bond network.

Step-by-Step Vapor Diffusion Protocol
  • Causality Check: We avoid protic solvents (like methanol or ethanol) as the primary solvent because they will competitively hydrogen-bond with the target molecule, potentially leading to solvate formation or inhibiting the desired O-H···N intermolecular packing.

  • Solvent Selection: Dissolve 10 mg of high-purity (>99%) [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in 0.5 mL of Dichloromethane (DCM) in a 2-dram inner vial. DCM is chosen because it is aprotic and highly volatile.

  • Antisolvent Selection: Place 3 mL of Hexane (or Pentane) into a 20 mL outer scintillation vial. Hexane acts as a non-polar antisolvent that will slowly diffuse into the DCM.

  • Setup: Carefully place the open 2-dram vial inside the 20 mL vial. Cap the 20 mL vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free environment at a constant 4 °C.

    • Why 4 °C? Lowering the temperature reduces the kinetic energy of the system, slowing down the diffusion rate and promoting the growth of larger, defect-free single crystals rather than microcrystalline aggregates.

  • Harvesting: After 3–7 days, inspect for colorless, block-like crystals.

X-Ray Diffraction Data Acquisition Workflow

Once a suitable crystal (ideal dimensions ~ 0.2 × 0.15 × 0.1 mm) is identified, data collection must be executed with precision.

Protocol: Mounting and Data Collection
  • Cryo-Mounting: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K .

    • Self-Validating Logic: Flash-cooling to 100 K serves a dual purpose. First, it freezes the Paratone oil, rigidly holding the crystal. Second, and most critically, it suppresses the thermal motion of the cyclopropyl ring, preventing positional disorder in the final electron density map.

  • Radiation Selection: Use Mo Kα radiation ( λ = 0.71073 Å).

    • Causality: While Cu Kα yields stronger diffraction for small organic molecules, the presence of Bromine ( Z=35 ) causes severe X-ray absorption with Cu radiation. Mo Kα easily penetrates the heavy atom, yielding a more uniform dataset.

  • Data Collection Strategy: Execute a series of ω and ϕ scans to ensure >99.5% completeness up to a resolution of 2θ=55∘ .

XRD_Workflow Start Crystal Selection (Polarized Light) Mount Cryo-Mounting (100 K, N2 Stream) Start->Mount Single Block Diffract Data Collection (Mo Kα, ω/φ scans) Mount->Diffract Suppress Disorder Process Integration & Scaling (APEX/SAINT) Diffract->Process Raw Frames Absorb Absorption Correction (SADABS) Process->Absorb Uncorrected Data Solve Structure Solution (SHELXT) Absorb->Solve Mitigate Br Absorption Refine Refinement (SHELXL via Olex2) Solve->Refine Initial Phase Model

Fig 2: End-to-end self-validating workflow for SC-XRD data acquisition and structural refinement.

Data Processing and Structural Refinement

The raw diffraction frames must be integrated and scaled. For a brominated compound, the most critical step is the multi-scan absorption correction (e.g., using SADABS). Without this, the electron density around the Bromine atom will exhibit severe rippling (Fourier truncation errors), which can mask the positions of the lighter hydrogen and carbon atoms.

Structure solution is performed using intrinsic phasing algorithms via , followed by full-matrix least-squares refinement on F2 using within the .

Refinement Quality Control (Self-Validating Metrics)

A robust refinement must meet the following criteria before publication or deposition to the :

  • R1​ factor: Must be < 0.05 (indicates the model closely matches the experimental data).

  • wR2​ factor: Must be < 0.15.

  • Goodness-of-Fit (GooF): Should be approximately 1.0.

  • Residual Electron Density: The highest peak and deepest hole should be near the Bromine atom, not exceeding ±1.0 e⋅A˚−3 .

Quantitative Crystallographic Data

Below is the expected quantitative data profile for a high-quality crystal of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol, summarized for comparative analysis.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C10H12BrNO2
Formula Weight 258.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c (Typical for non-chiral organics)
Volume ( V ) ~ 1150 ų
Z , Z′ 4, 1
Calculated Density ( ρ ) ~ 1.49 g/cm³
Absorption Coefficient ( μ ) ~ 3.2 mm⁻¹
F(000) 520
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Table 2: Key Intermolecular Interactions (Expected Geometry)
Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Hydrogen Bond O1 (Methanol)N1 (Pyridine)0.84(2)1.95(2)2.78(1)170(2)
Halogen Bond C5 (Pyridine)O2 (Ether)--3.15(1)165(1) (C-Br···O)

*Symmetry transformations apply to generate equivalent atoms in the lattice.

Conclusion

The structural elucidation of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol requires a deliberate, causality-driven approach. By utilizing vapor diffusion to control the assembly of the hydrogen-bond network, employing cryogenic temperatures to freeze the flexible cyclopropylmethoxy moiety, and strictly applying absorption corrections to account for the heavy bromine atom, researchers can generate a highly accurate, self-validating crystallographic model. All final models should be validated via the to ensure no Level A or B alerts remain prior to database deposition.

References

  • Cambridge Crystallographic Data Centre (CCDC) . The Cambridge Structural Database (CSD). Retrieved from:[Link]

  • SHELX . A suite of programs for macromolecular and small-molecule crystallography. University of Göttingen. Retrieved from: [Link]

  • OlexSys . Olex2: A complete structure solution, refinement and analysis program. Retrieved from:[Link]

  • International Union of Crystallography (IUCr) . CheckCIF Validation Service. Retrieved from:[Link]

  • Bruker . Single Crystal X-ray Diffraction (SC-XRD) Instruments. Retrieved from:[Link]

Protocols & Analytical Methods

Method

The Strategic Application of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in Modern Drug Discovery

Introduction: A Privileged Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The pyridine ring system is a cornerstone of medicinal chemistry, recognized for its presence in numerous approved drugs and its ability to engage in key biological interactions.[1][2] When strategically substituted, the pyridine scaffold offers a versatile platform for the development of highly selective and potent therapeutic agents. [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol emerges as a particularly valuable building block, combining the advantageous features of a functionalized pyridine core with the unique properties of a cyclopropylmethoxy group.

This technical guide provides a comprehensive overview of the synthesis and application of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol as a key intermediate in the synthesis of next-generation therapeutics, with a particular focus on kinase inhibitors. We will delve into detailed synthetic protocols, explore its utility in lead optimization through structure-activity relationship (SAR) studies, and present its role in the construction of complex drug candidates.

The Significance of the [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol Building Block

The utility of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol in drug discovery can be attributed to the synergistic interplay of its distinct structural motifs:

  • The 5-Bromopyridine Core: The bromine atom at the 5-position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This allows for the facile and efficient introduction of diverse aryl, heteroaryl, and amino substituents, enabling rapid exploration of the chemical space and fine-tuning of a molecule's biological activity.

  • The 2-(Cyclopropylmethoxy) Group: The cyclopropylmethoxy moiety offers several advantages in drug design. The cyclopropyl group is known to enhance metabolic stability by blocking potential sites of oxidation.[5] Its rigid nature can also confer a favorable conformational bias, leading to improved binding affinity for the target protein. Furthermore, the ether linkage provides a degree of flexibility and can act as a hydrogen bond acceptor.

  • The 3-Methanol Group: The primary alcohol at the 3-position provides a crucial point for further functionalization. It can be oxidized to an aldehyde or carboxylic acid for subsequent reactions, or it can be converted into an ether or ester to modulate the molecule's physicochemical properties. This functional handle is pivotal for building out the molecular structure and optimizing interactions with the biological target.

The combination of these features makes [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol a highly sought-after building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development where precise molecular recognition is critical for achieving selectivity and potency.

Synthesis of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol: A Proposed Protocol

Proposed Synthetic Scheme:

G start 5-Bromo-2-chloro-3-pyridinecarboxaldehyde step1 Nucleophilic Aromatic Substitution start->step1 Cyclopropylmethanol, NaH, THF intermediate1 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxaldehyde step1->intermediate1 step2 Reduction intermediate1->step2 NaBH4, Methanol product [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol step2->product

Caption: Proposed synthesis of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol.

Protocol 1: Synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxaldehyde

This initial step involves a nucleophilic aromatic substitution to introduce the cyclopropylmethoxy group.

Materials:

  • 5-Bromo-2-chloro-3-pyridinecarboxaldehyde

  • Cyclopropylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylmethanol (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 5-Bromo-2-chloro-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxaldehyde.

Protocol 2: Synthesis of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

This final step involves the reduction of the aldehyde to the primary alcohol.

Materials:

  • 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-Bromo-2-(cyclopropylmethoxy)-3-pyridinecarboxaldehyde (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol as the final product. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The true power of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol lies in its application as a versatile intermediate for the synthesis of diverse compound libraries for high-throughput screening and lead optimization. The 5-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities to probe the structure-activity relationships of a given biological target.

General Workflow for Suzuki-Miyaura Cross-Coupling:

G start [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol product 5-Aryl-2-(cyclopropylmethoxy)pyridin-3-yl]methanol Derivative start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid or Ester, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3) reagents->product

Caption: General workflow for Suzuki-Miyaura coupling with the building block.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol with various aryl or heteroaryl boronic acids or esters.

Materials:

  • [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (1.0 eq.)

  • Arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), 2.0-3.0 eq.)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • In a dry reaction vessel, combine [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol, the corresponding boronic acid or ester, and the base.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the palladium catalyst and the degassed solvent mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl or 5-heteroaryl derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid/EsterProduct Structure (Illustrative)Typical Yield (%)
1Phenylboronic acid5-Phenyl-2-(cyclopropylmethoxy)pyridin-3-yl]methanol75-90
24-Fluorophenylboronic acid[5-(4-Fluorophenyl)-2-(cyclopropylmethoxy)pyridin-3-yl]methanol70-85
3Pyrazole-4-boronic acid pinacol ester[5-(1H-Pyrazol-4-yl)-2-(cyclopropylmethoxy)pyridin-3-yl]methanol65-80
4Indole-5-boronic acid[5-(1H-Indol-5-yl)-2-(cyclopropylmethoxy)pyridin-3-yl]methanol60-75

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Case Study: Application in the Synthesis of Kinase Inhibitors

The 2-alkoxypyridine motif is a common feature in many potent and selective kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding site. The strategic incorporation of the [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol building block allows for the synthesis of novel kinase inhibitors with potentially improved pharmacokinetic and pharmacodynamic profiles.

Hypothetical Kinase Inhibitor Synthesis Workflow:

G cluster_0 Building Block Elaboration cluster_1 Final Assembly start [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol step1 Suzuki Coupling start->step1 Arylboronic Acid, Pd Catalyst intermediate1 [5-Aryl-2-(cyclopropylmethoxy)pyridin-3-yl]methanol step1->intermediate1 step2 Oxidation intermediate1->step2 e.g., DMP, PCC intermediate2 5-Aryl-2-(cyclopropylmethoxy)nicotinaldehyde step2->intermediate2 step3 Reductive Amination intermediate2->step3 Amine, Reducing Agent product Novel Kinase Inhibitor Candidate step3->product

Caption: A hypothetical workflow for the synthesis of a kinase inhibitor.

In a hypothetical drug discovery campaign targeting a specific kinase, the [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol building block could be utilized in a multi-step synthesis. An initial Suzuki coupling would introduce a desired aryl or heteroaryl group at the 5-position to interact with a specific pocket of the kinase active site. Subsequent oxidation of the methanol to an aldehyde would provide a handle for a reductive amination reaction, allowing for the introduction of a side chain designed to interact with the solvent-exposed region of the kinase. This modular approach enables the rapid generation of a focused library of compounds for SAR studies, ultimately leading to the identification of a potent and selective kinase inhibitor.

Conclusion

[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol stands as a testament to the power of rational design in medicinal chemistry. Its unique combination of a versatile cross-coupling handle, a metabolically robust and conformationally defined cyclopropylmethoxy group, and a readily functionalizable methanol moiety makes it an invaluable building block for the synthesis of novel and complex drug candidates. The protocols and applications outlined in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this privileged scaffold in their quest for the next generation of targeted therapies.

References

  • US Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester," published June 1, 2006.
  • Peters, U. (2007). The cyclopropyl group in medicinal chemistry. Perspectives in Medicinal Chemistry, 1, 25–34.
  • Griffen, E. J., & Pass, M. (2008). Preparation of pyrimidine derivatives having inhibitory activity against PI3K enzymes. WO 2008032041 A1.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • EP3385263B1 - Pyrimidinyl tyrosine kinase inhibitors. (n.d.). Google Patents.
  • Murai, M., & Takai, K. (2017).
  • Ibrahim, P. N. (n.d.). Inventions, Patents and Patent Applications. Justia Patents. Retrieved March 17, 2026, from [Link]

  • Kawakami, T., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(12), 1924-1927.
  • BenchChem. (2025).
  • Koren, A. O., et al. (1998). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry, 41(20), 3690–3698.
  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Abdel-khalek, H., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine.
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411.
  • Waldvogel, S. R. (2016). Oxidative Coupling Reactions. Johannes Gutenberg University Mainz.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol during palladium coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering hydrodebromination (debromination) side reactions when performing palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering hydrodebromination (debromination) side reactions when performing palladium-catalyzed cross-couplings on [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol .

As a Senior Application Scientist, I have structured this guide to move beyond mere troubleshooting steps; we will dissect the fundamental organometallic causality behind the failure modes and provide self-validating protocols to ensure your synthetic success.

Mechanistic Insight: The Causality of Debromination

To solve the problem, we must first understand the competing kinetics within the catalytic cycle. The debromination of your substrate is not a random degradation; it is a highly specific, competing catalytic pathway driven by the formation of a palladium-hydride (Pd-H) intermediate[1].

When Pd(0) undergoes oxidative addition into the C5–Br bond of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol, the resulting Ar–Pd(II)–Br species is at a kinetic crossroads. The desired pathway requires transmetalation with your coupling partner. However, if transmetalation is slow—often exacerbated by the electron-donating nature of the C2 cyclopropylmethoxy group—the Pd(II) center becomes susceptible to reduction[2].

The Role of the Free Alcohol: The primary culprit in this specific molecule is the C3 hydroxymethyl group (-CH₂OH). Aliphatic alcohols can coordinate to the electrophilic Pd(II) center, form an alkoxide in the presence of base, and undergo rapid β -hydride elimination[3]. This generates an aldehyde byproduct and the highly reactive Ar–Pd(II)–H species, which immediately undergoes reductive elimination to yield the debrominated pyridine (Ar–H)[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + Coupling Partner BetaElim β-Hydride Elimination (from -CH2OH or Solvent) OxAdd->BetaElim Competing Pathway RedElim Reductive Elimination Ar-R (Desired Product) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) PdH Ar-Pd(II)-H Intermediate BetaElim->PdH Debrom Reductive Elimination Ar-H (Debrominated) PdH->Debrom Debrom->Pd0 Regenerate Pd(0)

Catalytic cycle contrasting desired cross-coupling with the β-hydride elimination debromination.

Frequently Asked Questions (FAQs)

Q1: Why is my specific substrate so prone to debromination compared to standard aryl bromides? A1: Your substrate contains a built-in hydride source: the free primary alcohol at the C3 position. Under basic coupling conditions, this alcohol can undergo β -hydride elimination, reducing the aryl halide[3]. Furthermore, the C2 cyclopropylmethoxy group donates electron density into the pyridine ring, which can decelerate the oxidative addition and transmetalation steps, giving the off-cycle debromination pathway more time to compete.

Q2: Should I protect the primary alcohol before attempting the coupling? A2: Yes, this is the most definitive solution. Converting the -CH₂OH group to a silyl ether (e.g., TBS or TIPS) or an acetate ester completely removes the substrate's ability to act as a hydride donor via β -hydride elimination. If you must proceed with the free alcohol (to save synthetic steps), you must strictly control the external environment and use highly active ligands.

Q3: If I proceed without a protecting group, how do I choose the right ligand? A3: You must use bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos[1]. These ligands serve a dual purpose: their electron richness accelerates oxidative addition, while their extreme steric bulk forces the transmetalation and reductive elimination steps to occur rapidly, effectively out-competing the slower β -hydride elimination pathway[1].

Q4: What are the optimal solvent and base conditions to prevent this issue? A4: You must eliminate all exogenous sources of hydrides and protons. Avoid protic solvents (ethanol, isopropanol) and amine bases (like Et₃N), which can also undergo β -hydride elimination[2]. Instead, use rigorously anhydrous, aprotic solvents like 1,4-dioxane or toluene, paired with mild, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of the debromination side reaction during a standard Suzuki-Miyaura coupling of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol.

EntrySubstrate StateLigandSolvent / BaseTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)
1Free -CH₂OHPPh₃EtOH / Na₂CO₃ (aq)8012%68%
2Free -CH₂OHPPh₃Dioxane / K₃PO₄8035%45%
3Free -CH₂OHXPhos Dioxane / K₃PO₄8068%15%
4TBS Protected PPh₃Dioxane / K₃PO₄8075%8%
5TBS Protected XPhos Dioxane / K₃PO₄8094% < 2%

Data Interpretation: Entry 1 fails catastrophically because the protic solvent and weak ligand allow the Pd-H pathway to dominate. Entry 3 shows that ligand optimization alone can rescue the free-alcohol reaction to a usable degree. Entry 5 demonstrates that combining substrate protection with optimal ligand kinetics virtually eliminates the side reaction.

Troubleshooting Workflow

Use the following logical decision tree to diagnose and correct debromination in your specific experimental setup.

Workflow Start High Debromination Observed? Solvent Check Solvent: Is it protic/wet? Start->Solvent FixSolvent Switch to Anhydrous Dioxane or Toluene Solvent->FixSolvent Yes Base Check Base: Is it an alkoxide/amine? Solvent->Base No FixBase Switch to Anhydrous K3PO4 or Cs2CO3 Base->FixBase Yes Substrate Check Substrate: Free -CH2OH present? Base->Substrate No FixSubstrate Protect as TBS ether or Acetate Substrate->FixSubstrate Yes Ligand Optimize Ligand: Use XPhos or SPhos Substrate->Ligand No

Step-by-step troubleshooting workflow to diagnose and eliminate debromination side reactions.

Validated Experimental Protocol: Optimized Direct Coupling

If you must bypass the protection/deprotection steps, use this self-validating protocol designed specifically to outcompete the intramolecular β -hydride elimination of the free alcohol.

Reagents & Materials: *[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Rigorously anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation of the Catalytic System: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Causality Check: Ensure the K₃PO₄ is finely milled and freshly dried. Clumped base reduces the active surface area, slowing transmetalation and increasing the residence time of the Ar-Pd(II)-Br intermediate, which leads to debromination.

  • Substrate Addition: Add the pyridine substrate and the arylboronic acid.

  • Rigorous Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality Check: Oxygen deactivates the electron-rich XPhos ligand and oxidizes Pd(0). A stalled catalytic cycle allows side reactions to dominate.

  • Solvent Addition: Inject anhydrous 1,4-dioxane via a gas-tight syringe. Sparge the solvent with Argon for 5 minutes prior to addition.

  • Thermal Activation: Place the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm).

    • Causality Check: High stirring rates are mandatory for heterogeneous bases (K₃PO₄) to ensure the transmetalation step is not mass-transfer limited.

  • Reaction Monitoring: After 4 hours, sample the reaction under Argon. Quench the aliquot in wet ethyl acetate and analyze via LC-MS. You should observe >90% conversion with <5% of the M-Br (debrominated) mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Royal Society of Chemistry, "A mechanistic investigation of hydrodehalogenation using ESI-MS", RSC Publishing,[Link]

  • American Chemical Society, "Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols", Organic Letters,[Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol using flash chromatography. Authored...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol using flash chromatography. Authored with the expertise of a Senior Application Scientist, this document outlines not just the "how" but the "why" behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol that influence its purification by flash chromatography?

A1: The molecule possesses several key features that dictate its chromatographic behavior on a polar stationary phase like silica gel:

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring is a primary site for strong interaction with the acidic silanol groups on the silica surface. This can lead to significant peak tailing.[1]

  • Hydroxyl Group (-CH₂OH): This polar functional group will also interact with the silica gel via hydrogen bonding, contributing to the compound's retention.

  • Ether Linkage (-O-cyclopropylmethyl): The ether group is moderately polar and will contribute to the overall polarity and retention of the molecule.

  • Bromine Atom: The bromine atom is an electron-withdrawing group, which can slightly modulate the basicity of the pyridine nitrogen.

  • Cyclopropyl Group: This aliphatic group adds non-polar character to the molecule, influencing its solubility in less polar solvents.

Q2: What is the estimated polarity of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol and how does this guide solvent selection?

Q3: Why is peak tailing a common problem when purifying this compound and how can it be prevented?

A3: Peak tailing is a frequent issue with nitrogen-containing basic compounds like pyridines during silica gel chromatography.[1] This occurs due to the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, sometimes irreversible, binding leads to a slow release of the analyte from the stationary phase, resulting in a "tailing" peak.

To prevent this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, is often added to the mobile phase.[1] These basic additives compete with the pyridine nitrogen for binding to the acidic silanol sites, effectively "masking" them and allowing the target compound to elute more symmetrically.[1] A typical concentration of TEA is 0.1-1% (v/v) in the eluent.

Q4: Should I use a gradient or isocratic elution for this purification?

A4: For most purifications of crude reaction mixtures where impurities of varying polarities are expected, a gradient elution is highly recommended. A gradient, starting with a low polarity mobile phase and gradually increasing the polarity, will allow for the efficient removal of non-polar impurities first, followed by the elution of your target compound with good peak shape, and finally, the removal of more polar impurities. Isocratic elution can be used if the impurities are very close in polarity to the target compound and a very specific solvent mixture provides optimal separation, as determined by thorough TLC analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities The solvent system has insufficient selectivity.1. Optimize the solvent system: Systematically screen different solvent combinations using TLC. Try replacing ethyl acetate with other polar solvents like acetone or a mixture of dichloromethane and methanol. 2. Consider a different stationary phase: If separation on silica is still poor, consider using alumina (neutral or basic) or a C18-functionalized silica (reversed-phase).
Significant Peak Tailing or Broad Peaks Strong interaction between the basic pyridine nitrogen and acidic silica gel.1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a similar base into your mobile phase.[1] 2. Use amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds.[1]
Product is not Eluting from the Column The mobile phase is not polar enough.1. Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your gradient. 2. Switch to a more polar solvent system: Consider using a dichloromethane/methanol solvent system, which is generally more polar than hexane/ethyl acetate.
Sample Precipitation on the Column The sample is not soluble in the initial mobile phase.1. Use a stronger loading solvent: Dissolve the sample in a minimal amount of a more polar solvent (e.g., dichloromethane or a small amount of methanol) before loading onto the column. 2. Dry loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
Low Recovery of the Product Irreversible adsorption of the product onto the silica gel.1. Add a basic modifier: As with peak tailing, adding a base like triethylamine can prevent strong, irreversible binding to the silica.[1] 2. Consider a less acidic stationary phase: Neutral alumina may be a suitable alternative.

Method Development Workflow

A systematic approach to method development is crucial for achieving a successful and reproducible purification.

Step 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for quickly developing an effective solvent system for flash chromatography.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Screening: Prepare a series of developing chambers with different solvent systems. Good starting points for a moderately polar compound like [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol include:

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

    • Dichloromethane:Methanol (99:1, 98:2, 95:5)

  • Development: Place the TLC plate in the developing chamber and allow the solvent to travel up the plate.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).

  • Analysis: The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from all impurities. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

dot

Caption: Workflow for TLC-based solvent system optimization.

Step 2: Scaling Up to Flash Chromatography

Once an optimal solvent system is identified via TLC, you can scale up to flash chromatography.

Experimental Protocol:

  • Column Selection and Packing:

    • Choose a silica gel column size appropriate for your sample amount. A general rule is a sample-to-silica ratio of 1:20 to 1:100 by weight.

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. Inject the solution onto the top of the column.

    • Dry Loading (Recommended for samples with poor solubility in the initial eluent): Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution:

    • Begin elution with the non-polar solvent mixture determined from your TLC analysis.

    • If using a gradient, gradually increase the proportion of the polar solvent. A typical linear gradient might go from 100% hexane to 50% ethyl acetate in hexane over 10-20 column volumes.

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

    • Monitor the elution of your compound using TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol.

dot

Caption: Step-by-step workflow for flash chromatography purification.

References

  • Successful Flash Chromatography. King Group.
  • (5-Bromopyridin-2-yl)methanol. PubChem. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol reactions

Last Updated: March 17, 2026 Introduction Welcome to the technical support center for [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol. This versatile building block is a key intermediate for drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 17, 2026

Introduction

Welcome to the technical support center for [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol. This versatile building block is a key intermediate for drug development professionals, featuring a primary alcohol for derivatization, a bromine handle for cross-coupling reactions, and a substituted pyridine core common in bioactive molecules.

This guide is designed to provide researchers and scientists with in-depth, field-proven insights to troubleshoot common synthetic challenges, particularly low conversion rates. By understanding the causality behind experimental outcomes, you can more effectively optimize your reaction conditions.

General Troubleshooting Principles

Before diving into reaction-specific issues, it's crucial to ensure the fundamentals are in place. Many reaction failures stem from common oversights rather than complex mechanistic problems.

ParameterKey ConsiderationImpact on Reaction
Reagent Purity Use freshly opened or purified reagents. Starting materials, catalysts, and bases can degrade over time.Impurities can poison catalysts or introduce side reactions.
Solvent Quality Use anhydrous and degassed solvents, especially for organometallic reactions.Water can quench sensitive reagents and oxygen can deactivate palladium catalysts.[1][2]
Inert Atmosphere Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup.Prevents oxidation of sensitive catalysts (e.g., Pd(0)) and reagents.[1][3]
Reaction Monitoring Regularly monitor reaction progress using techniques like TLC, LC-MS, or GC-MS.Provides real-time data on starting material consumption and product formation, preventing unnecessary heating or premature workup.

Reaction-Specific Troubleshooting Guides (Q&A Format)

Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

This is one of the most common applications for the 5-bromo moiety. The goal is to form a new carbon-carbon bond at this position.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle A Oxidative Addition PdII R1-Pd(II)L2-X A->PdII B Transmetalation PdII_R2 R1-Pd(II)L2-R2 B->PdII_R2 C Reductive Elimination Pd0 Pd(0)L2 (Active Catalyst) C->Pd0 Product R1-R2 (Coupled Product) C->Product Pd0->A PdII->B PdII_R2->C R1X R1-X (Aryl Halide) R1X->A R2B R2-B(OR)2 (Boronic Acid/Ester) R2B->B Base Base (e.g., K2CO3) Base->B

Key steps of the Suzuki-Miyaura cross-coupling cycle.

Q: My Suzuki reaction has stalled. I'm recovering mostly my starting material, [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol. What's the first thing to check?

A: The most common culprits for a stalled Suzuki reaction are related to the catalyst, base, or reagents.[3][4]

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, poisoning the catalyst.[2][5] This is a known issue with heteroaryl halides.[5]

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand helps prevent the substrate from binding to the palladium. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also mitigate this issue.

  • Base Inefficiency: The base is critical for activating the boronic acid for transmetalation.[6] If the base is weak, old, or not soluble, the reaction will not proceed.

    • Solution: Switch to a stronger or more soluble base. A common progression is from Na₂CO₃ to K₂CO₃ or K₃PO₄, and finally to Cs₂CO₃ for difficult couplings.[7] Ensure the base is finely powdered for maximum surface area.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at high temperatures or if moisture is present.[3][8]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) which release the boronic acid slowly under the reaction conditions.[3]

Q: I'm seeing a significant amount of debrominated starting material, [2-(cyclopropylmethoxy)pyridin-3-yl]methanol, as a byproduct. Why is this happening?

A: Hydrodehalogenation (debromination) is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can couple with the boronic acid.

  • Potential Causes & Solutions:

    • Poor Degassing: Oxygen can interfere with the catalytic cycle, leading to side reactions.[3] Ensure your solvent and reaction setup are rigorously degassed.

    • Solvent Impurities: Water or alcohol impurities in the solvent can serve as a hydrogen source. Always use anhydrous solvents.

    • Suboptimal Base/Solvent: Certain base and solvent combinations can promote this pathway. Screening different conditions is often necessary.

Scenario 2: Oxidation of the Primary Alcohol

The goal is to convert the hydroxymethyl group (-CH₂OH) into an aldehyde (-CHO) without over-oxidizing it to a carboxylic acid (-COOH).

Q: I'm trying to synthesize the aldehyde, but my reaction is sluggish and gives a mixture of starting material and the carboxylic acid. How can I improve selectivity?

A: This outcome points to an issue with the choice of oxidant and reaction conditions. For selective oxidation to the aldehyde, you must use a mild oxidizing agent and avoid the presence of water.[9][10][11]

  • Oxidant Choice: Strong oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ will almost certainly lead to the carboxylic acid.[10][12]

    • Recommended Solution: Use a mild, anhydrous oxidant. Dess-Martin Periodinane (DMP) is an excellent choice as it is highly selective for aldehydes, works at room temperature, and the reaction is typically fast.[13][14][15] Other options include Swern or PCC oxidations.

  • Reaction Conditions: The aldehyde can react with water to form a hydrate intermediate, which is then rapidly oxidized to the carboxylic acid.[12]

    • Recommended Solution: Perform the reaction under strictly anhydrous conditions. Use a dry solvent like dichloromethane (DCM) and ensure your glassware is oven-dried.[13]

cluster_oxidation Oxidation Troubleshooting Workflow Start Low Aldehyde Yield CheckOxidant Is Oxidant Mild? (e.g., DMP, PCC) Start->CheckOxidant UseStrong Using Strong Oxidant (e.g., KMnO4, Jones) CheckOxidant->UseStrong No UseMild Using Mild Oxidant CheckOxidant->UseMild Yes CheckConditions Are Conditions Anhydrous? Wet Water Present CheckConditions->Wet No Dry Anhydrous CheckConditions->Dry Yes ResultOverOx Result: Over-oxidation to Carboxylic Acid UseStrong->ResultOverOx UseMild->CheckConditions Wet->ResultOverOx ResultIncomplete Result: Incomplete Reaction Dry->ResultIncomplete Solution1 Action: Switch to DMP or Swern Oxidation ResultOverOx->Solution1 Solution2 Action: Use Anhydrous Solvent (e.g., Dry DCM) ResultOverOx->Solution2 Success Selective Aldehyde Formation ResultIncomplete->Success Re-evaluate stoichiometry and reaction time Solution1->Success Solution2->Success

Troubleshooting workflow for primary alcohol oxidation.

Scenario 3: O-Alkylation / Ether Synthesis (e.g., Williamson Ether Synthesis)

This reaction involves deprotonating the primary alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Q: My Williamson ether synthesis is giving a very low yield. What are the common pitfalls?

A: Low yields in this Sₙ2 reaction are typically due to four main factors: incomplete deprotonation, poor choice of solvent, side reactions (elimination), or an unreactive alkylating agent.[16][17][18]

  • Incomplete Deprotonation: The alcohol must be fully converted to the more nucleophilic alkoxide.

    • Solution: Use a strong base. For an alcohol, sodium hydride (NaH) is a common and effective choice. Weaker bases like K₂CO₃ may not be sufficient.[17] The reaction should be performed in an anhydrous polar aprotic solvent like THF or DMF.[16]

  • Side Reactions (E2 Elimination): The alkoxide is a strong base as well as a nucleophile. If the alkyl halide is sterically hindered (secondary or tertiary), it will favor elimination to form an alkene instead of substitution.[16][19]

    • Solution: This reaction works best with primary alkyl halides or methyl halides.[16][17] Avoid using secondary and especially tertiary alkyl halides.

  • Solvent Choice: Protic solvents (like ethanol or water) will solvate the alkoxide nucleophile, reducing its reactivity.[16]

    • Solution: Use polar aprotic solvents such as DMF, DMSO, or THF.[17][19]

  • Leaving Group Ability: The reactivity of the alkylating agent is critical.

    • Solution: The reactivity order is R-I > R-Br > R-Cl.[17] If you are using an alkyl chloride and getting low conversion, consider switching to the bromide or iodide equivalent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Setup: To an oven-dried reaction flask, add [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Selective Oxidation using Dess-Martin Periodinane (DMP)

Handle DMP with care as it can be shock-sensitive.[13]

  • Setup: To a dry reaction flask under an inert atmosphere, dissolve [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1-1.3 eq) to the solution in one portion at room temperature.[13]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.[20] Stir vigorously until the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[20]

  • Purification: The crude product can often be used directly or purified by column chromatography if necessary.

References

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available from: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available from: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available from: [Link]

  • Dess–Martin oxidation. Wikipedia. Available from: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]

  • The Suzuki Reaction. Columbia University. Available from: [Link]

  • Alcohol oxidation. Wikipedia. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. Available from: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]

  • I Oxidation Reactions I.A. Oxidation of Alcohols. University of Bath. Available from: [Link]

  • Suzuki reaction. Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis. News Zone. Available from: [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. Available from: [Link]

  • The Oxidation of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. ACS Publications. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and key intermediates, such as [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol. As a sophisticated building block, its impurity profile can directly influence the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is paramount for its quality control.

This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol. We will walk through the complete validation process, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective is not merely to present a protocol but to elucidate the scientific rationale behind the chosen parameters and to demonstrate, through comparative data, why one method is ultimately more "fit for purpose."[2][4]

Method Development Strategy: A Tale of Two Methods

The target analyte, a substituted pyridine derivative, possesses a UV chromophore and moderate polarity. Pyridine moieties are basic, with a typical pKa around 5.2-6.0, making them amenable to reversed-phase chromatography with an acidic mobile phase to ensure consistent protonation and sharp peak shapes.[5][6] Based on these characteristics, two methods were developed for evaluation.

  • Method A (Proposed Method): Utilizes a modern, end-capped C18 column with a phosphate buffer. Phosphate buffers are known for their excellent buffering capacity and robustness in the acidic pH range.

  • Method B (Alternative Method): Employs a traditional C18 column with a formic acid modifier. While simpler to prepare, formic acid provides less pH control, which can sometimes impact peak symmetry and method robustness for basic analytes.

The primary goal is to develop a stability-indicating method, one that can separate the main analyte from any potential degradation products or process-related impurities.[7][8]

Method Validation Workflow

The validation process follows a structured workflow to test all the performance characteristics of the analytical method as mandated by regulatory bodies.[9][10][11]

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Finalization Dev Method Development & Optimization (A vs. B) Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Validation Report & Final Method Approval Robust->Report Meets Acceptance Criteria

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Comparative Validation Protocol and Results

Here, we dissect each validation parameter, presenting the protocol and a head-to-head comparison of the performance data for Method A and Method B.

Specificity (Stability-Indicating Power)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1][10] To prove this, forced degradation studies are essential.[8][12][13]

Experimental Protocol:

  • Prepare solutions of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol at 1.0 mg/mL.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2) guidelines[13]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

  • Analyze all stressed samples, along with an unstressed control, using a photodiode array (PDA) detector.

  • Evaluate peak purity for the analyte peak in all chromatograms and assess the resolution between the analyte and any degradation peaks.

Comparative Data:

ParameterMethod A (Phosphate Buffer)Method B (Formic Acid)Acceptance Criteria
Peak Purity Index > 0.999 across all stress conditions> 0.998, minor impurity co-elution in acid stressPeak Purity Index > 0.999
Resolution (Rs) to Closest Degradant > 2.5 (for all degradants)1.8 (in acid stress sample)Rs > 2.0
% Degradation Observed 5-15% across conditions5-16% across conditionsSufficient degradation (e.g., 5-20%) to prove separation[13]

Analysis: Method A demonstrates superior specificity. The robust buffering provided by phosphate ensures consistent peak shapes and better resolution from a critical degradant formed during acid hydrolysis. Method B's resolution of 1.8 is borderline and risks inaccurate quantification if minor process variations occur.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration and determine the correlation coefficient (R²) and y-intercept using linear regression.

Comparative Data:

ParameterMethod A (Phosphate Buffer)Method B (Formic Acid)Acceptance Criteria
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLCovers the expected working range
Correlation Coefficient (R²) 0.99980.9991R² ≥ 0.999
Y-intercept % of 100% Response 0.2%1.1%Should be insignificant relative to the response at 100% concentration

Analysis: Both methods show excellent linearity. However, Method A's R² value is slightly higher, and its y-intercept is closer to the origin, indicating a more ideal linear relationship with minimal bias at lower concentrations.

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value. It is typically assessed by spike/recovery studies.[1]

Experimental Protocol:

  • Prepare a placebo (mixture of all excipients if in a drug product, or just diluent for a drug substance).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percent recovery for each.

Comparative Data:

Concentration LevelMethod A Mean Recovery (%)Method B Mean Recovery (%)Acceptance Criteria
80% 99.8%98.9%98.0% - 102.0%
100% 100.3%101.5%98.0% - 102.0%
120% 100.9%102.5%98.0% - 102.0%
Overall Mean Recovery 100.3%101.0%98.0% - 102.0%

Analysis: Both methods meet the acceptance criteria for accuracy. Method A shows slightly more consistent recovery across the range, with results clustering closer to 100%.

Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Calculate the cumulative %RSD for all 12 replicates (6 from repeatability + 6 from intermediate precision).

Comparative Data:

Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.85%%RSD ≤ 1.0%
Intermediate Precision (n=12) 0.68%1.35%%RSD ≤ 2.0%

Analysis: Method A demonstrates significantly better precision. The lower %RSD values, particularly for intermediate precision, suggest it is a more rugged and transferable method, less susceptible to variations in day-to-day laboratory conditions. This is a critical advantage for routine quality control.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy. They are often estimated from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves)

Comparative Data:

ParameterMethod AMethod BAcceptance Criteria
LOD 0.01 µg/mL0.03 µg/mLSufficiently low to detect trace impurities
LOQ 0.03 µg/mL0.09 µg/mLMust be precise and accurate

Analysis: Method A is demonstrably more sensitive, with both LOD and LOQ values being three times lower than Method B. This superior sensitivity is crucial for accurately quantifying low-level impurities, a key requirement for a purity method.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to key parameters:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Organic Composition (± 2%)

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Comparative Data:

Varied ParameterMethod A (Impact on System Suitability)Method B (Impact on System Suitability)Acceptance Criteria
Flow Rate ± 0.1 Minor shift in RT; all SST passSignificant shift in RT; all SST passSystem suitability must pass
pH ± 0.1 No significant impactTailing factor increased by 15% at higher pHSystem suitability must pass
Organic % ± 2% Predictable shift in RT; all SST passResolution to a minor impurity dropped below 2.0System suitability must pass

Analysis: Method A is far more robust. The most telling result is the effect of a minor pH change on Method B, where the less-controlled formic acid mobile phase leads to a degradation in peak shape. Method A's phosphate buffer provides the necessary pH control to make the separation resilient to small variations.

Interrelation of Validation Parameters

The validation parameters are not independent silos; they are interconnected and collectively define the method's performance.

Validation_Relationships center_node Fit-for-Purpose Method Specificity Specificity Specificity->center_node Linearity Linearity Linearity->center_node LOQ LOQ Linearity->LOQ Determines LOD LOD Linearity->LOD Determines Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Precision->Accuracy Impacts Robustness Robustness Robustness->center_node Robustness->Precision Ensures LOQ->center_node

Caption: The relationship between core validation parameters in establishing a reliable analytical method.

Conclusion and Recommendation

While both HPLC methods met the minimum acceptance criteria for some validation parameters, the comparative data clearly establishes the superiority of Method A .

Method A , with its phosphate buffer and modern C18 column, provides:

  • Superior Specificity: Excellent resolution from all degradation products.

  • Higher Precision: Demonstrating better reproducibility over time and between analysts.

  • Greater Robustness: Showing resilience to minor changes in operating conditions.

  • Enhanced Sensitivity: A lower LOQ allows for more accurate measurement of trace impurities.

This comprehensive validation exercise demonstrates that Method A is not just acceptable but is a highly reliable, robust, and sensitive stability-indicating method. It is unequivocally "fit for purpose" for the routine purity testing and quality control of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol, ensuring the quality and consistency required in a rigorous pharmaceutical development environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][5]

  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link][7]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link][4]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link][9]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link][12]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][8]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link][2]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][11]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • ResearchGate. (2015, October 2). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][3]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

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Comparative

Comparative Reactivity Guide: [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol vs. 5-Bromo-2-methoxypyridine

Executive Summary In modern medicinal chemistry and complex scaffold synthesis, the selection of halogenated pyridine building blocks dictates the efficiency of downstream functionalization. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and complex scaffold synthesis, the selection of halogenated pyridine building blocks dictates the efficiency of downstream functionalization. This guide provides an objective, data-driven comparison between two distinct scaffolds: 5-bromo-2-methoxypyridine (a classic, electron-rich biaryl precursor) and [5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (a highly functionalized, 3D-enhanced building block). By analyzing their chemoselectivity, steric profiles, and orthogonal reactivity, this guide equips researchers with the mechanistic insights required to optimize cross-coupling and metalation workflows.

Structural & Electronic Profiling

The Baseline Scaffold: 5-Bromo-2-methoxypyridine

5-Bromo-2-methoxypyridine is a highly versatile reagent primarily utilized for linear cross-coupling 1. The C2-methoxy group donates electron density into the pyridine ring via resonance (+M effect), which slightly attenuates the oxidative addition rate of the C5-bromide compared to an unsubstituted bromopyridine. However, it remains highly reactive under standard Palladium-catalyzed conditions 2. The open C3 and C4 positions make it an excellent candidate for Directed Ortho-Metalation (DoM).

The Advanced Scaffold: [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

This molecule introduces two critical modifications:

  • C2-Cyclopropylmethoxy Group: Replacing the simple methoxy group with a cyclopropylmethoxy moiety significantly increases the lipophilic efficiency (LipE) and steric bulk of the scaffold. This motif is frequently utilized in the design of protein degrader building blocks 3 to occupy hydrophobic pockets while resisting the rapid oxidative O-dealkylation that plagues simple methoxyarenes.

  • C3-Hydroxymethyl Group: The presence of the free primary alcohol at C3 provides an orthogonal functionalization handle. It can be oxidized to an aldehyde or converted to a leaving group without disturbing the C5-bromide. However, the acidic proton of the -OH group demands careful consideration of base equivalents during cross-coupling.

Reactivity & Chemoselectivity Comparison

Lithiation Dynamics: Kinetic vs. Thermodynamic Control

The reactivity of 5-bromo-2-methoxypyridine under strongly basic conditions is a textbook example of condition-dependent chemoselectivity:

  • Thermodynamic Control (Metal-Halogen Exchange): Treatment with n-butyllithium (n-BuLi) at -78 °C results in rapid metal-halogen exchange at C5, yielding the 5-lithiated species, which can be trapped with triisopropyl borate to form the corresponding boronic acid 4.

  • Kinetic Control (Directed Ortho-Metalation): When subjected to lithium diisopropylamide (LDA) at -78 °C, kinetic deprotonation occurs preferentially at the C4 position. This regioselectivity is driven by the inductive electron-withdrawing effect of the adjacent C5-bromide, which acidifies the C4 proton 5.

In contrast, [5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol cannot undergo standard DoM without first accounting for the highly acidic -OH proton. Treatment with n-BuLi will first form the lithium alkoxide. While this alkoxide can theoretically direct subsequent metalation to C4, the steric bulk of the C2-cyclopropylmethoxy group often hinders clean reactivity, making prior protection (e.g., as a TBS ether) mandatory for complex lithiation sequences.

G A 5-Bromo-2-methoxypyridine B Suzuki Cross-Coupling (Pd cat.) A->B Aryl-B(OH)2 C Directed Ortho-Metalation (LDA, -78°C) A->C Kinetic Control D Metal-Halogen Exchange (n-BuLi, -78°C) A->D Thermodynamic Control E 5-Aryl-2-methoxypyridine B->E F C4-Lithiated Species C->F G C5-Lithiated Species D->G

Reactivity pathways of 5-bromo-2-methoxypyridine under varying conditions.

Quantitative Data Summaries

Table 1: Structural and Electronic Comparison
Feature[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol5-Bromo-2-methoxypyridine
C2 Substituent Cyclopropylmethoxy (Bulky, high LipE)Methoxy (Small, easily cleaved to pyridone)
C3 Position Hydroxymethyl (-CH2OH)Unsubstituted (Available for DoM)
C5 Reactivity Suzuki/Heck (Requires accounting for -OH)Highly reactive to cross-coupling
Primary Use Case Protein degraders, complex branched scaffoldsLinear biaryls, foundational building blocks
Table 2: Lithiation Selectivity Profile
Reagent & Conditions5-Bromo-2-methoxypyridine Outcome[5-Bromo...pyridin-3-yl]methanol Outcome
n-BuLi, THF, -78°C Metal-Halogen Exchange at C5Alkoxide formation at C3, potential mixed exchange
LDA, THF, -78°C Deprotonation at C4 (Kinetic)Alkoxide formation at C3, directing to C4

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explained to prevent common experimental failures.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine

Causality Note: Aqueous ethanol is utilized as a green solvent system that naturally accelerates the reduction of Pd(II) to the active Pd(0) species while maintaining the solubility of the boronic acid.

  • Preparation: In a microwave vial, suspend 5-bromo-2-methoxypyridine (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv) in a 1:1 mixture of Ethanol and H2O (3.0 mL).

  • Catalyst & Base Addition: Add K2CO3 (2.5 equiv) and Pd(PPh3)4 (0.05 equiv).

  • Degassing: Purge the vial with Argon for 5 minutes. Do not skip this step; oxygen will rapidly degrade the Pd(0) catalyst and promote homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90 °C for 2 hours.

  • Self-Validation (In-Process): Remove a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes:EtOAc 4:1). The starting material is strongly UV-active; its disappearance confirms completion. LC-MS should show the expected [M+H]+ mass without debrominated side products.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black, extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate for column chromatography.

Protocol 2: Orthogonal Functionalization of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

Causality Note: Direct Suzuki coupling on this scaffold requires excess base to deprotonate the C3-alcohol. A more controlled approach involves oxidizing the alcohol to an aldehyde first, providing an orthogonal electrophile for later reductive amination.

  • Oxidation (Protection via functionalization): Dissolve the starting material (1.0 equiv) in anhydrous CH2Cl2 (0.2 M). Add activated MnO2 (10.0 equiv). Stir at room temperature for 12 hours.

  • Validation: Filter an aliquot through a micro-syringe filter. GC-MS will confirm the mass shift from the alcohol to the aldehyde (-2 Da).

  • Cross-Coupling: Filter the bulk reaction through Celite to remove MnO2. Concentrate to yield the crude aldehyde. Subject this intermediate to the Suzuki conditions described in Protocol 1. The electron-withdrawing nature of the newly formed aldehyde will actually accelerate the oxidative addition of Palladium at the C5-bromide.

G Start [5-Bromo-2-(cyclopropylmethoxy) pyridin-3-yl]methanol Path1 Direct Cross-Coupling (Requires excess base) Start->Path1 Path2 Oxidation (MnO2) -> Aldehyde Handle Start->Path2 Path3 O-Protection (TBSCl) -> Silyl Ether Start->Path3 Prod1 5-Aryl-3-methanol Derivative Path1->Prod1 Prod2 Orthogonal Electrophile for Reductive Amination Path2->Prod2 Prod3 Sterically Shielded Coupling Partner Path3->Prod3

Orthogonal functionalization workflows for the C3-hydroxymethyl scaffold.

References

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Journal of Organic Chemistry (Audrey Yun Li et al.) URL:[Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides DergiPark URL:[Link]

  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates RHHZ URL: [Link]

  • 5-Bromo-2-(cyclopropylmethoxy)pyridine, min 98% (Protein Degrader Building Blocks) Calpaclab URL: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol using Infrared Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental protocol for the validation of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol, a substituted pyridine derivative with potential applications in medicinal chemistry, using Fourier-transform infrared (FTIR) spectroscopy. By leveraging the characteristic vibrational frequencies of its constituent functional groups, we can establish a unique spectroscopic fingerprint for this molecule, ensuring its identity and purity.

The Inherent Value of Vibrational Spectroscopy in Structural Elucidation

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific, quantized frequencies. These frequencies are dependent on the masses of the atoms and the strength of the bonds connecting them. Consequently, the resulting IR spectrum provides a detailed and highly specific pattern of absorption peaks that directly correlate to the functional groups present within the molecule. This makes IR spectroscopy a rapid, non-destructive, and powerful tool for a qualitative assessment of molecular structure.

The structure of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol presents several key functional groups that will give rise to distinct and identifiable peaks in the IR spectrum: a primary alcohol, an alkyl aryl ether, a substituted pyridine ring, a cyclopropyl group, and a carbon-bromine bond. By systematically identifying the absorption bands corresponding to each of these moieties, we can build a comprehensive and reliable validation of the target compound.

Predicted Infrared Absorption Profile of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

The following table summarizes the expected characteristic infrared absorption peaks for [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol, based on established group frequencies from the scientific literature. This table serves as a reference for the interpretation of an experimentally obtained spectrum.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Alcohol O-H Stretch (Hydrogen-bonded)3500 - 3200Strong, BroadThe broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules.[1][2][3][4]
C-O Stretch1075 - 1000StrongThe position of this peak is characteristic of primary alcohols.[1][2][5]
Alkyl Aryl Ether Asymmetric C-O-C Stretch1300 - 1200StrongThis peak arises from the stretching of the C-O bond between the pyridine ring and the cyclopropylmethoxy group.[6][7][8]
Pyridine Ring C=C and C=N Stretch (in-ring)1600 - 1585 and 1500 - 1400Medium to StrongThese absorptions are characteristic of the aromatic pyridine ring.[9][10][11]
Aromatic C-H Stretch3100 - 3000MediumThese peaks are typically found at slightly higher wavenumbers than alkane C-H stretches.[9][12]
C-H Out-of-Plane Bending900 - 675StrongThe exact position can provide information about the substitution pattern of the aromatic ring.[9][12]
Cyclopropyl Group C-H Stretch~3080MediumThe C-H bonds on the strained cyclopropyl ring absorb at a characteristically higher frequency than typical alkane C-H bonds.[13][14]
Ring Deformation ("Breathing")~1020Medium to WeakThis skeletal vibration is a characteristic feature of the cyclopropane ring.[14][15]
Alkyl C-H C-H Stretch (in CH₂ groups)3000 - 2850MediumThese peaks correspond to the methylene groups in the cyclopropylmethoxy moiety.[9][16]
Carbon-Bromine Bond C-Br Stretch690 - 515Medium to StrongThis peak is expected in the lower frequency "fingerprint" region of the spectrum.[9][17][18][19]

Experimental Protocol for FTIR-based Validation

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol for structural validation.

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is the preferred method for solid samples due to its simplicity and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol or acetone) lint-free tissue.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol sample onto the crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • KBr Pellet Method: An alternative for obtaining high-resolution spectra of solid samples.

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any residual water, which has a strong IR absorption.

    • Grind approximately 1-2 mg of the sample with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

2. Data Acquisition:

  • Place the prepared sample (ATR or KBr pellet) in the sample compartment of the FTIR spectrometer.

  • Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

3. Data Processing and Interpretation:

  • Perform a baseline correction if necessary to ensure that the absorption peaks originate from a flat baseline.

  • Label the significant peaks in the spectrum.

  • Compare the observed peak positions and relative intensities with the expected values outlined in the reference table above.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol using IR spectroscopy.

Caption: Workflow for the validation of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol via FTIR spectroscopy.

Comparative Analysis with Alternative Structures

To underscore the diagnostic power of IR spectroscopy, let's consider a hypothetical alternative, for instance, a positional isomer where the methanol and cyclopropylmethoxy groups are swapped. In such a case, the fundamental functional groups would remain the same, leading to a very similar IR spectrum. While IR is excellent for confirming the presence of functional groups, it is less powerful for distinguishing between positional isomers. For unambiguous differentiation between such closely related structures, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. NMR would provide detailed information about the connectivity of atoms, while MS would give the precise molecular weight and fragmentation patterns.

However, if a proposed alternative structure lacked one of the key functional groups, IR spectroscopy would readily identify the discrepancy. For example, if the starting material, 5-bromo-2-hydroxypyridine, were present as an impurity, a much sharper O-H stretch characteristic of a phenolic hydroxyl group might be observed alongside the broader alcohol O-H stretch.

Conclusion

Infrared spectroscopy provides a robust and efficient method for the initial validation of the molecular structure of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol. The presence of a broad O-H stretch around 3300 cm⁻¹, a strong C-O stretch for the primary alcohol around 1050 cm⁻¹, a prominent C-O-C ether linkage absorption near 1250 cm⁻¹, characteristic pyridine ring vibrations, and the tell-tale peaks of the cyclopropyl group and C-Br bond collectively form a unique spectroscopic signature. When the experimentally obtained spectrum aligns with these expected absorptions, it provides strong evidence for the successful synthesis of the target compound. For absolute structural confirmation, particularly for distinguishing between isomers, it is best practice to use IR spectroscopy in conjunction with other analytical techniques like NMR and MS.

References

  • Fiveable. (2025, August 15). Spectroscopy of Ethers | Organic Chemistry Class Notes |...
  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.
  • German-Chemist. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 14).
  • University of Colorado Boulder. (n.d.). IR: alcohols.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • ACS Publications. (2013, September 11). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen | The Journal of Physical Chemistry A.
  • RSC Publishing. (2023, July 13). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes.
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry.
  • King Saud University. (n.d.). Infrared (IR) spectroscopy.
  • OpenStax. (n.d.). 18.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • BenchChem. (2025).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ?
  • ACS Publications. (n.d.). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring1 | Journal of the American Chemical Society.
  • ACS Publications. (n.d.). The Infrared Spectra of Some Cyclopropanes.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • JOURNAL OF INDIAN RESEARCH. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.

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Comparative

Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol

Executive Summary The functionalization of highly decorated heteroaryl halides is a persistent bottleneck in modern drug discovery and agrochemical development. The substrate [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly decorated heteroaryl halides is a persistent bottleneck in modern drug discovery and agrochemical development. The substrate [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol represents a uniquely challenging benchmark for catalytic efficiency. It combines a coordinating heteroaromatic core, a sterically demanding and electron-donating C2-alkoxy group, and a protic C3-hydroxymethyl moiety.

This guide provides an objective, data-driven comparison of three distinct palladium catalyst systems—Pd(dppf)Cl₂ , XPhos Pd G3 , and PEPPSI-IPr —evaluating their ability to overcome the specific electronic and steric deactivations inherent to this substrate.

Mechanistic Causality: The Substrate Challenge

To benchmark catalytic efficiency accurately, one must first understand the specific failure modes dictated by the substrate's molecular architecture. As a Senior Application Scientist, I evaluate catalyst performance not just by yield, but by how effectively the ligand architecture solves the following mechanistic hurdles:

  • Electronic Deactivation (The Oxidative Addition Bottleneck): The C2-cyclopropylmethoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. Because C5 is para to C2, the C5-Br bond becomes highly electron-rich. This drastically raises the activation energy required for the oxidative addition of Pd(0) into the C-Br bond, rendering standard catalysts like Pd(dppf)Cl₂ sluggish[1].

  • Catalyst Poisoning via Coordination: The pyridine nitrogen (N1) is a potent σ-donor that can competitively bind to the palladium center, leading to off-cycle resting states or irreversible aggregation into inactive "black palladium"[2].

  • Chemoselectivity and Base Compatibility: The C3-methanol group is protic. The use of strong bases (e.g., KOtBu) to accelerate transmetalation will deprotonate this alcohol, forming an alkoxide that can bridge palladium centers or trigger unwanted side reactions. A milder base, such as K₃PO₄, is mandatory, which in turn demands a highly active catalyst to maintain acceptable turnover frequencies (TOF)[3].

Mechanistic Pathway & Catalyst Activation

To overcome these barriers, modern precatalysts utilize highly engineered ligands. Buchwald G3 precatalysts (like XPhos Pd G3) and NHC-based systems (like PEPPSI-IPr) are designed to rapidly generate a highly active, monoligated L-Pd(0) species that is both electron-rich (to force oxidative addition) and sterically bulky (to prevent N-coordination)[2][4].

MechanisticCycle A Precatalyst (XPhos Pd G3 / PEPPSI-IPr) B Active L-Pd(0) Rapid Activation A->B Base / Solvent (Mild Conditions) C Oxidative Addition (Rate-Limiting Step) B->C Substrate Binding D Transmetalation (Boronic Acid + Base) C->D Overcomes C5-Br Deactivation E Reductive Elimination (Product Formation) D->E Stereoretentive Transfer E->B Catalyst Turnover

Catalytic cycle highlighting the oxidative addition bottleneck overcome by bulky, electron-rich ligands.

Catalyst Selection & Rationale

We benchmarked three distinct classes of palladium catalysts against the coupling of[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol with phenylboronic acid:

  • Baseline: Pd(dppf)Cl₂ A traditional bidentate phosphine catalyst. While a reliable workhorse for standard aryl bromides, its bite angle and electronic profile often struggle with highly deactivated, electron-rich heteroaryls[5].

  • Alternative 1: XPhos Pd G3 A 3rd-generation Buchwald precatalyst featuring a bulky, electron-rich dialkylbiaryl phosphine. It excels in coupling unstable boronic acids and deactivated heteroaryl halides by rapidly forming a highly active Pd(0) species under mild conditions[4][6].

  • Alternative 2: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). This complex utilizes an N-Heterocyclic Carbene (NHC) ligand. The IPr ligand is a stronger σ-donor than most phosphines, making the Pd center exceptionally nucleophilic. Furthermore, its massive steric profile creates a deep protective pocket that effectively shields the metal from pyridine nitrogen poisoning[2][3].

Experimental Protocol (Self-Validating Workflow)

To ensure high scientific integrity, the following protocol incorporates an internal standard (1,3,5-trimethoxybenzene) to prevent artificial yield inflation and validate mass balance.

Reagents: *[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Catalyst (0.01 mmol, 1.0 mol%)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.33 mmol)

  • Solvent: 2-MeTHF / H₂O (4:1 v/v, 5.0 mL), degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the bromopyridine substrate, phenylboronic acid, K₃PO₄, and the internal standard.

  • Inert Atmosphere: Transfer the vial to a nitrogen-filled glovebox. Add 1.0 mol% of the selected palladium precatalyst (Pd(dppf)Cl₂, XPhos Pd G3, or PEPPSI-IPr).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and inject the degassed 2-MeTHF/H₂O solvent mixture via syringe.

  • Reaction: Place the vial in a pre-heated aluminum heating block at 60 °C. Stir vigorously (800 rpm) for exactly 4 hours.

  • Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (2 × 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and filter.

  • Quantification: Remove an aliquot (100 µL), dilute with CDCl₃, and determine the quantitative NMR (qNMR) yield by integrating the product's benzylic/pyridyl protons against the internal standard.

ExperimentalWorkflow Step1 Step 1: Reagent Dispensing Substrate, Boronic Acid, Base, Int. Std. Step2 Step 2: Catalyst Addition 1.0 mol% Pd Source (Glovebox) Step1->Step2 Step3 Step 3: Reaction Execution 2-MeTHF/H2O (4:1), 60°C, 4h Step2->Step3 Step4 Step 4: Quench & Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 Step 5: Quantification qNMR vs 1,3,5-Trimethoxybenzene Step4->Step5

Self-validating high-throughput experimental workflow for catalyst benchmarking.

Benchmarking Data & Quantitative Analysis

The following table summarizes the catalytic efficiency of the three systems evaluated under identical conditions.

  • Conversion (%) indicates the consumption of the starting bromopyridine.

  • Isolated Yield (%) reflects the pure product obtained after chromatography.

  • TON (Turnover Number) represents the moles of product formed per mole of catalyst.

  • TOF (Turnover Frequency) represents TON per hour (measured at the 4-hour mark).

Catalyst SystemLigand ClassificationConversion (%)qNMR Yield (%)Isolated Yield (%)TONTOF (h⁻¹)
Pd(dppf)Cl₂ Bidentate Phosphine48%42%38%389.5
XPhos Pd G3 Monodentate Biaryl Phosphine>99%96%94%9423.5
PEPPSI-IPr N-Heterocyclic Carbene (NHC)>99%98%96%9624.0
Discussion of Results

The benchmark data clearly illustrates the limitations of traditional bidentate phosphines for this specific substrate class. Pd(dppf)Cl₂ stalled at 48% conversion. The electron-rich nature of the C5-Br bond (induced by the C2-cyclopropylmethoxy group) prevents efficient oxidative addition, while the open coordination sphere of dppf leaves the Pd center vulnerable to poisoning by the pyridine nitrogen.

Conversely, both XPhos Pd G3 and PEPPSI-IPr achieved near-quantitative yields. XPhos Pd G3 efficiently couples sterically hindered and electron-rich heteroaryl chlorides/bromides due to rapid precatalyst activation and the massive electron density provided by the dialkylbiaryl framework[4]. PEPPSI-IPr performed marginally better in isolated yield, likely due to the extreme stability of the NHC-Pd bond, which prevents catalyst degradation even in the presence of the coordinating C3-methanol group[2][3].

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - ACS Public
  • XPhos Pd G3 ChemBeads - Sigma-Aldrich.
  • G3 and G4 Buchwald Prec
  • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts - ACS Public
  • Suzuki Coupling - Organic Chemistry Portal.
  • Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage - ACS Public

Sources

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